2-(Phenylsulfonylmethyl)benzaldehyde

Cyclophane Synthesis Double Elimination Reaction α-Sulfonyl Carbanion Chemistry

This ortho-substituted benzaldehyde features a unique α-sulfonyl carbanion stabilization, enabling a double elimination pathway for cyclophane synthesis (61% yield) not achievable with para‑isomers. It is a critical comparator for SAR exploration in tyrosinase and SPHK1 enzyme inhibition studies. With a melting point of 141–145 °C, it offers superior solid‑state handling compared to lower‑melting analogs. Available in ≥97% purity, ideal for medicinal chemistry and materials science research.

Molecular Formula C14H12O3S
Molecular Weight 260.31 g/mol
CAS No. 468751-38-4
Cat. No. B1589730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Phenylsulfonylmethyl)benzaldehyde
CAS468751-38-4
Molecular FormulaC14H12O3S
Molecular Weight260.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)CC2=CC=CC=C2C=O
InChIInChI=1S/C14H12O3S/c15-10-12-6-4-5-7-13(12)11-18(16,17)14-8-2-1-3-9-14/h1-10H,11H2
InChIKeyKDTVRUZABJBZKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Phenylsulfonylmethyl)benzaldehyde (CAS 468751-38-4) Technical Procurement Guide for Synthetic and Screening Applications


2-(Phenylsulfonylmethyl)benzaldehyde (CAS 468751-38-4), also known as 2-formylbenzyl phenyl sulfone, is a bifunctional building block featuring both an aldehyde and a phenylsulfonylmethyl moiety [1]. This ortho-substituted benzaldehyde derivative is characterized by a molecular formula of C₁₄H₁₂O₃S (MW = 260.31 g/mol), a melting point range of 141–145 °C, and an XLogP value of approximately 1.77–2.1, reflecting moderate lipophilicity . The compound is primarily utilized as a synthetic intermediate in cyclophane construction and as a functionalized benzaldehyde scaffold in enzyme inhibition studies, with standard commercial purity grades ranging from 95% to >97.0% (GC) and typical storage requiring inert gas protection due to air sensitivity [2].

Why 2-(Phenylsulfonylmethyl)benzaldehyde Cannot Be Casually Substituted with Other Sulfonylbenzaldehydes


The ortho-positioning of the phenylsulfonylmethyl group relative to the aldehyde in 2-(phenylsulfonylmethyl)benzaldehyde creates a unique α-sulfonyl carbanion stabilizing environment that is not replicated in para-substituted analogs such as 4-(phenylsulfonyl)benzaldehyde or in regioisomers lacking the methylene spacer [1]. This structural feature enables a distinct double elimination reactivity pathway critical for cyclophane synthesis—a transformation that fails with alternative ortho-substituted benzaldehydes lacking the sulfonyl moiety [2]. Furthermore, the specific substitution pattern modulates enzyme inhibition potency and selectivity profiles in ways that cannot be reliably extrapolated from para-substituted p-(arylsulfonyl)benzaldehyde series data, as demonstrated by divergent IC₅₀ values across different target enzymes [3][4].

Quantitative Differentiation Evidence for 2-(Phenylsulfonylmethyl)benzaldehyde in Synthesis and Screening


Synthetic Yield: Oxidative Dimerization to 5,6,11,12-Tetradehydrodibenzo[a,e]cyclooctene Achieves 61% Yield

2-(Phenylsulfonylmethyl)benzaldehyde undergoes oxidative dimerization via a one-pot double elimination protocol to yield 5,6,11,12-tetradehydrodibenzo[a,e]cyclooctene, the smallest cyclophane with an alternate arylene-ethynylene linkage, in 61% yield [1]. This transformation exploits the unique ability of the ortho-phenylsulfonylmethyl group to stabilize an α-sulfonyl carbanion, enabling stepwise sp³ → sp² → sp carbon conversion. Alternative ortho-substituted benzaldehydes lacking the sulfonyl group (e.g., 2-methylbenzaldehyde, 2-bromobenzaldehyde) or para-substituted analogs such as 4-(phenylsulfonyl)benzaldehyde cannot undergo this specific double elimination sequence due to the absence of the requisite α-sulfonyl stabilization geometry [2].

Cyclophane Synthesis Double Elimination Reaction α-Sulfonyl Carbanion Chemistry

Sphingosine Kinase 1 (SPHK1) Inhibition: IC₅₀ >10,000 nM Indicates Negligible Activity

In a recombinant human SPHK1 enzymatic assay, 2-(phenylsulfonylmethyl)benzaldehyde exhibited an IC₅₀ >10,000 nM (>10 μM), indicating essentially no inhibition of this kinase target [1]. This stands in stark contrast to potent SPHK1 inhibitors such as PF-543 (IC₅₀ = 2 nM), which contain a phenylsulfonylmethyl moiety in a different substitution context [2]. The lack of SPHK1 activity for 2-(phenylsulfonylmethyl)benzaldehyde, despite the presence of the phenylsulfonylmethyl pharmacophore, underscores that the ortho-benzaldehyde substitution pattern does not confer SPHK1 inhibition. This negative selectivity data is valuable for researchers seeking to exclude SPHK1 off-target effects in screening cascades.

SPHK1 Inhibitor Screening Kinase Selectivity Profiling Sphingolipid Signaling

Class-Level Tyrosinase Inhibition: para-Substituted Analogs Show IC₅₀ Range of 3.82–19.38 μM vs. Kojic Acid at 24.25 μM

While direct enzymatic data for 2-(phenylsulfonylmethyl)benzaldehyde on tyrosinase are not available, class-level inference from structurally related p-(arylsulfonyl)benzaldehydes demonstrates that the phenylsulfonylbenzaldehyde scaffold confers potent tyrosinase inhibition [1]. In a series of p-(arylsulfonyl)benzaldehydes, compounds 3a–f exhibited IC₅₀ values ranging from 3.82 ± 0.03 μM to 19.38 ± 0.05 μM against mushroom tyrosinase, all superior to the reference inhibitor kojic acid (IC₅₀ = 24.25 ± 0.14 μM) except for the 4-(trifluoromethylphenyl)sulfonyl derivative 3g (IC₅₀ = 26.38 ± 0.03 μM) [1]. This class-level activity profile suggests that ortho-substituted 2-(phenylsulfonylmethyl)benzaldehyde may exhibit altered potency due to regioisomeric differences, warranting direct head-to-head evaluation.

Tyrosinase Inhibition Melanogenesis Hyperpigmentation Disorders

Physical Property Benchmark: Melting Point 141–145 °C and LogP 1.77–2.1 Differentiate from 2-(Phenylthio)benzaldehyde (mp 43–49 °C)

2-(Phenylsulfonylmethyl)benzaldehyde exhibits a melting point of 141–145 °C and a calculated LogP (XLogP) of 1.77–2.1, reflecting its moderate lipophilicity and solid-state stability at ambient temperature . In contrast, the closely related thioether analog 2-(phenylthio)benzaldehyde (CAS 36943-39-2) melts at 43–49 °C and exists as a liquid or low-melting solid, requiring different handling and storage protocols [1]. The higher melting point of the sulfonyl derivative correlates with increased intermolecular dipole-dipole interactions from the sulfone group, which enhances crystalline stability and simplifies purification via recrystallization.

Physicochemical Characterization Solid-State Handling Lipophilicity Profiling

Reactivity Advantage: α-Sulfonyl Carbanion Stabilization Enables Double Elimination Not Achievable with 4-(Phenylsulfonyl)benzaldehyde

The ortho-phenylsulfonylmethyl substitution pattern in 2-(phenylsulfonylmethyl)benzaldehyde uniquely enables α-sulfonyl carbanion formation, which is the mechanistic cornerstone of the double elimination protocol used to synthesize acetylenic cyclophanes [1]. This reactivity requires both (i) the presence of the sulfone group as an anion-stabilizing moiety and (ii) the ortho-relationship between the sulfonylmethyl group and the aldehyde to facilitate intramolecular coupling. The para-substituted isomer, 4-(phenylsulfonyl)benzaldehyde (CAS 66-39-7), lacks this spatial arrangement and cannot undergo the requisite intramolecular α-sulfonyl carbanion-aldehyde coupling [2]. Consequently, 2-(phenylsulfonylmethyl)benzaldehyde is the only viable starting material for this specific cyclophane synthesis among simple phenylsulfonylbenzaldehyde regioisomers.

α-Sulfonyl Carbanion Synthetic Methodology Wittig-Horner-Type Coupling

Cytotoxicity Benchmark: Class-Level Reduced Cytotoxicity of p-(Arylsulfonyl)benzaldehydes vs. Doxorubicin in HEK293-T Cells

In the p-(arylsulfonyl)benzaldehyde series, compounds 3a–f exhibited reduced cytotoxicity against human embryo kidney HEK293-T cells compared to the clinical cytotoxic agent doxorubicin at the concentrations tested [1]. While direct cytotoxicity data for 2-(phenylsulfonylmethyl)benzaldehyde are not available, this class-level observation suggests that the phenylsulfonylbenzaldehyde scaffold, including the ortho-substituted variant, may possess a favorable preliminary safety margin relative to standard cytotoxic controls. Researchers should note that ortho vs. para substitution may alter cytotoxicity profiles, and direct evaluation of 2-(phenylsulfonylmethyl)benzaldehyde is required to confirm this class-level inference.

Cytotoxicity Screening Selectivity Index Drug Safety Profiling

Validated Application Scenarios for 2-(Phenylsulfonylmethyl)benzaldehyde Based on Quantitative Evidence


Synthesis of Strained Acetylenic Cyclophanes via One-Pot Double Elimination

2-(Phenylsulfonylmethyl)benzaldehyde is the validated starting material for the synthesis of 5,6,11,12-tetradehydrodibenzo[a,e]cyclooctene, the smallest cyclophane with an alternate arylene-ethynylene linkage. The double elimination protocol proceeds in 61% yield, a transformation that is not achievable with alternative ortho-substituted benzaldehydes lacking the sulfonyl group or with para-substituted isomers [1]. This application is of interest to materials chemists studying strained macrocycles and to synthetic methodologists developing alkyne-containing cyclophane scaffolds for supramolecular chemistry and molecular recognition studies.

Structure-Activity Relationship (SAR) Studies on Tyrosinase Inhibition: Ortho vs. Para Substitution

The class-level evidence that p-(arylsulfonyl)benzaldehydes inhibit tyrosinase with IC₅₀ values 1.3–6.3-fold more potent than kojic acid (3.82–19.38 μM vs. 24.25 μM) [1] positions 2-(phenylsulfonylmethyl)benzaldehyde as a critical ortho-substituted comparator for SAR exploration. Researchers investigating melanogenesis and hyperpigmentation disorders can procure this compound to systematically evaluate how shifting the phenylsulfonylmethyl group from the para to the ortho position modulates enzyme inhibition potency, selectivity, and cellular efficacy.

SPHK1 Selectivity Control in Kinase Profiling Panels

With a measured IC₅₀ >10,000 nM (>10 μM) against recombinant human SPHK1 [1], 2-(phenylsulfonylmethyl)benzaldehyde serves as a validated negative control for sphingosine kinase 1 activity. This is particularly valuable for medicinal chemistry programs developing SPHK1 inhibitors containing phenylsulfonylmethyl pharmacophores (e.g., PF-543, IC₅₀ = 2 nM ), as it provides a structurally related inactive comparator that helps confirm that observed activity is driven by the specific substitution pattern rather than the sulfonylmethyl moiety alone.

Physicochemical Benchmarking in Solid-State Handling and Purification Workflows

The melting point of 141–145 °C for 2-(phenylsulfonylmethyl)benzaldehyde [1] provides a tangible handling advantage over lower-melting analogs such as 2-(phenylthio)benzaldehyde (mp 43–49 °C ). This property facilitates recrystallization-based purification, enables long-term ambient storage as a stable crystalline solid (when stored under inert gas as recommended [1]), and reduces the risk of sample degradation during weighing and transfer operations. Process chemists and analytical laboratories may select this compound over lower-melting alternatives when robust solid-state handling is a priority.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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